![molecular formula C12H15NO3S2 B5137819 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide](/img/structure/B5137819.png)
4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide is a chemical compound that has garnered attention for its potential applications in scientific research. This compound is a thiomorpholine derivative that has shown promise in a variety of fields, including pharmacology, biochemistry, and physiology. In
Mechanism of Action
The mechanism of action of 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways involved in inflammation, cancer cell death, and oxidative stress. Specifically, 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer progression. Additionally, this compound has been shown to activate the Nrf2-Keap1 signaling pathway, which plays a critical role in antioxidant defense.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide are diverse. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. Additionally, 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide has been shown to induce cancer cell death through the activation of apoptotic pathways. This compound has also been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), in various cell types.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide in lab experiments is its relatively simple synthesis method and high yield. Additionally, this compound has been shown to be relatively non-toxic in vitro and in vivo, making it a potentially useful tool for studying the mechanisms of various diseases. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide. One potential direction is to explore the potential therapeutic applications of this compound in various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, the development of more efficient and effective synthesis methods for 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide could facilitate its use in a wider range of scientific research applications.
Synthesis Methods
The synthesis of 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide involves the reaction of thiomorpholine with phenylthioacetic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction forms the desired compound, which can be purified through recrystallization or column chromatography. The synthesis of this compound is relatively straightforward and can be achieved with high yields.
Scientific Research Applications
The potential applications of 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide in scientific research are vast. This compound has been shown to have anti-inflammatory properties and has been used in studies exploring the mechanisms of inflammation in various diseases. Additionally, 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide has been shown to have antitumor activity and has been used in studies exploring the mechanisms of cancer cell death. This compound has also been used in studies exploring the role of oxidative stress in various diseases, as it has been shown to have antioxidant properties.
properties
IUPAC Name |
1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c14-12(10-17-11-4-2-1-3-5-11)13-6-8-18(15,16)9-7-13/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNQWACCOLKUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5137738.png)
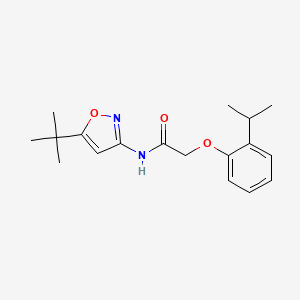
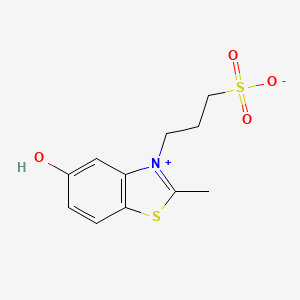
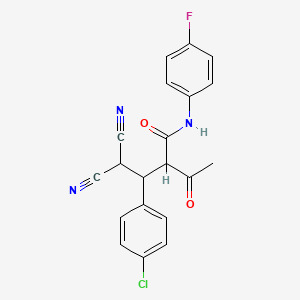
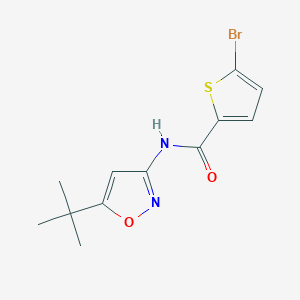
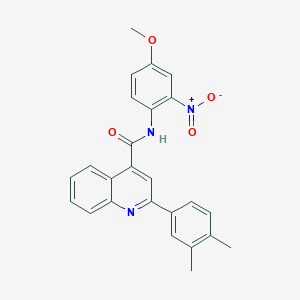
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-quinolinecarboxamide](/img/structure/B5137800.png)
![2-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5137805.png)
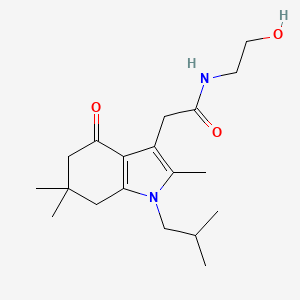
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5137825.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B5137828.png)
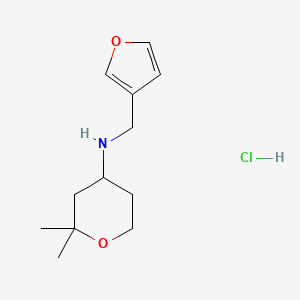
![2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5137846.png)
